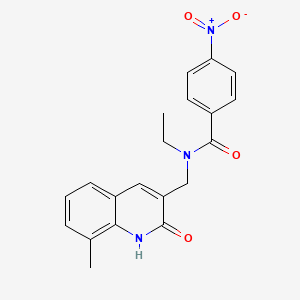
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound is also known as CB1 antagonist 1 and has been shown to have promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide involves the binding to the CB1 receptor. This binding blocks the activity of the receptor, which leads to a decrease in the activity of the endocannabinoid system. This system is involved in the regulation of appetite, pain, and mood. By blocking the activity of the CB1 receptor, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide has the potential to modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide have been studied in preclinical models. It has been shown to decrease food intake and body weight in obese animals. It has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide in lab experiments include its specificity for the CB1 receptor and its ability to modulate the endocannabinoid system. However, limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new drugs based on the structure of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide.
3. Studies to determine the potential for the compound to be used in the treatment of other disorders, such as anxiety and addiction.
4. Investigation of the potential for the compound to be used in combination with other drugs to enhance their efficacy.
5. Studies to determine the mechanism of action of the compound and its effects on the endocannabinoid system.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide is a promising compound that has potential applications in drug development. Its ability to act as a CB1 receptor antagonist has been shown to have effects on appetite, pain, and mood. Further research is needed to determine its safety and efficacy in humans and to explore its potential for use in the treatment of other disorders.
Synthesemethoden
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzonitrile, 3-methoxybenzylamine, and 1,2,4-oxadiazole. These compounds are then reacted with a series of reagents to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It is involved in the regulation of appetite, pain, and mood. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide has been shown to act as a CB1 receptor antagonist, which means that it blocks the activity of the receptor. This has potential applications in the development of drugs for the treatment of obesity, pain, and mood disorders.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-15(12-16)21-17(24)6-3-7-18-22-19(23-26-18)13-8-10-14(20)11-9-13/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSPAKSDNGZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)


